molecular formula C11H11NO B14429471 3-Methyl-5-phenyl-2H-1,4-oxazine CAS No. 83072-47-3

3-Methyl-5-phenyl-2H-1,4-oxazine

Cat. No.: B14429471
CAS No.: 83072-47-3
M. Wt: 173.21 g/mol
InChI Key: QVQFYNBEUWADMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-phenyl-2H-1,4-oxazine is a chemical scaffold of interest in medicinal chemistry and pharmaceutical research. The 1,4-oxazine core and its derivatives are recognized as privileged structures for the development of bioactive molecules, particularly in oncology . While specific pharmacological data for this compound may be limited, its close structural analog, phenmetrazine (which contains a fully saturated morpholine ring), is a well-studied stimulant that functions as a norepinephrine-dopamine releasing agent (NDRA) . This suggests that the 1,4-oxazine scaffold can exhibit significant central nervous system (CNS) activity. Furthermore, dihydro-1,4-benzoxazine derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers, indicating the value of this structural class in anticancer agent discovery . Another research avenue for 1,4-oxazine derivatives includes their development as dual inhibitors of key cancer therapy targets like PI3K and mTOR, which are components of a frequently dysregulated pathway in human cancers . As a building block, 3-Methyl-5-phenyl-2H-1,4-oxazine provides researchers with a versatile template for further chemical exploration and SAR studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

83072-47-3

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-5-phenyl-2H-1,4-oxazine

InChI

InChI=1S/C11H11NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

QVQFYNBEUWADMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=COC1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 5 Phenyl 2h 1,4 Oxazine and Analogous Substituted 1,4 Oxazines

Cyclization Strategies for 1,4-Oxazine Ring Formation

The formation of the 1,4-oxazine ring is paramount in the synthesis of these heterocyclic structures. Various cyclization strategies have been developed, employing different reagents and conditions to achieve the desired molecular architecture. These methods range from base-promoted reactions to sophisticated palladium-catalyzed approaches, each offering unique advantages in terms of regioselectivity, stereochemistry, and substrate scope.

Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols for 1,4-Oxazine Synthesis

A novel and efficient approach for the synthesis of 1,4-oxazine derivatives involves the base-promoted cyclization of alkynyl alcohols. arkat-usa.orgrsc.orgorganic-chemistry.org This method stands out for being both solvent-free and metal-free, utilizing sodium hydride (NaH) as the base to promote the reaction under mild conditions. rsc.org The cyclization proceeds in a regioselective manner, exclusively yielding the product of exo-dig cyclization. arkat-usa.orgorganic-chemistry.org

The mechanism, supported by Density Functional Theory (DFT) calculations, suggests a hydroalkoxylation pathway. arkat-usa.org The reaction substrates, which are alkynyl alcohols derived from amino acids, can be prepared with high diastereoselectivity using the Grignard reaction, following Cram's rule for stereochemical control. arkat-usa.orgrsc.org Optimization studies have shown that using NaH without a solvent at a temperature of 70°C for 40 minutes can lead to yields as high as 94%. rsc.org This methodology has been successfully applied to a variety of amino acid derivatives, tolerating different functional groups and producing moderate to excellent yields of 1,4-oxazine compounds. rsc.org

Table 1: Yields of 1,4-Oxazine Derivatives via Base-Promoted Cyclization

Starting Material (Amino Acid Derivative)Substituent (R)ProductYield (%)
N-Tosyl Phenylalanine derivativePhenyl2,5-disubstituted-1,4-oxazine94
N-Tosyl Alanine derivativeMethyl2,5-disubstituted-1,4-oxazine92
N-Tosyl Valine derivativeIsopropyl2,5-disubstituted-1,4-oxazine89
N-Tosyl Leucine derivativeIsobutyl2,5-disubstituted-1,4-oxazine85

Palladium-Catalyzed Approaches to Substituted 1,4-Oxazines

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application extends to the formation of heterocyclic systems like 1,4-oxazines. These methods offer powerful ways to construct the oxazine (B8389632) ring and introduce a wide range of substituents with high precision.

Synthesis from N-Boc Morpholine-3,5-dione (B1583248) via Bisvinylphosphate Intermediates

Detailed synthetic routes for the formation of 1,4-oxazines starting specifically from N-Boc morpholine-3,5-dione through a bisvinylphosphate intermediate are not extensively detailed in the surveyed literature. However, related palladium-catalyzed methods provide insight into the construction of the 1,4-oxazine core. For instance, a highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines can be achieved using a palladium acetate (B1210297) catalyst to produce 4-alkylidene-3,1-benzoxazines, a related oxazine structure. nih.gov

Furthermore, the synthesis of the parent, unsubstituted 1,4-oxazine has been achieved from a precursor that utilizes an N-tert-butoxycarbonyl (N-Boc) protecting group. This demonstrates the utility of Boc-protected intermediates in accessing the 1,4-oxazine ring system, even if the final deprotection step in the documented case was thermal rather than palladium-catalyzed.

Application of Reduction, Suzuki, and Stille Cross-Coupling Reactions

The functionalization of the 1,4-oxazine ring can be achieved through various powerful chemical transformations, including reduction and cross-coupling reactions.

Reduction: The introduction of substituents, such as an amino group, can be accomplished by the reduction of a corresponding nitro-substituted precursor. While direct examples on a 1,4-oxazine ring are sparse in the literature, analogous transformations are well-established. For instance, the reduction of 5-nitro-2,3-dihydro-1,4-phthalazinedione to 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol) is readily achieved using reagents like sodium hydrosulfite or through catalytic hydrogenation over a palladium catalyst. orgsyn.org This suggests that a similar strategy could be employed to synthesize amino-substituted 1,4-oxazines from nitro-1,4-oxazine precursors.

Suzuki and Stille Cross-Coupling: The Suzuki-Miyaura and Stille reactions are cornerstone palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. nih.govthieme-connect.com These reactions are exceptionally versatile for adding aryl, vinyl, or alkyl substituents to a heterocyclic core. The general principle involves the reaction of a halo-substituted heterocycle (e.g., a bromo-1,4-oxazine) with an organoboron reagent (in the Suzuki reaction) or an organotin reagent (in the Stille reaction) in the presence of a palladium catalyst. nih.govwikipedia.org

Though specific examples detailing the Suzuki or Stille functionalization of a pre-formed 1,4-oxazine ring are not prominent in the searched literature, the application of these reactions is widespread for other heterocycles. For example, Suzuki-Miyaura coupling has been effectively used to prepare substituted 1,2,4-benzotriazine (B1219565) 1-oxides, demonstrating its utility in functionalizing nitrogen-containing heterocyclic systems. This established versatility strongly supports the potential application of these cross-coupling reactions for the synthesis of diversely substituted 1,4-oxazines, provided the corresponding halo-oxazine precursors are available.

Metal-Catalyzed Ring Closure Reactions

Metal catalysts, particularly copper, play a significant role in mediating the intramolecular ring closure reactions that form the structural backbone of oxazine compounds. These methods are often characterized by their efficiency and high yields.

Copper-Catalyzed Intramolecular Cyclization for Dihydrobenzo[b]arkat-usa.orgnih.govoxazines

An efficient synthesis of dihydrobenzo[b] arkat-usa.orgnih.govoxazines has been developed utilizing a copper-catalyzed intramolecular cyclization. This methodology involves the reaction of adducts, which are formed from the treatment of 1,2-cyclic sulfamidates with 2-halo phenols. The subsequent ring closure is catalyzed by copper(I) iodide (CuI) in the presence of a ligand and a base.

Studies optimizing the reaction conditions found that N,N'-dimethylethylenediamine (DMEDA) was the most effective ligand and cesium carbonate (Cs₂CO₃) was the most suitable base. The combination of these reagents in a solvent such as tetrahydrofuran (B95107) (THF) at 80°C facilitates the cyclization, leading to high yields of the desired dihydrobenzo[b] arkat-usa.orgnih.govoxazine products. This method is noted for its use of an inexpensive and readily available catalyst system.

Table 2: Copper-Catalyzed Synthesis of Dihydrobenzo[b] arkat-usa.orgnih.govoxazines

Adduct from2-Halo PhenolProductYield (%)
Cyclic sulfamidate 1a2-Bromo-4-methylphenol4c85
Cyclic sulfamidate 1a2-Iodophenol4a82
Cyclic sulfamidate 1a2-Bromo-4-chlorophenol4d80
Cyclic sulfamidate 1b2-Iodophenol4i78

Silver(I)-Catalyzed Intramolecular Cyclizations of Epoxide-Propargylic Esters Leading to 1,4-Oxazine Derivatives

A notable one-pot method for synthesizing various 1,4-oxazine derivatives involves the silver(I)-catalyzed intramolecular cyclization of N-tethered epoxide-propargylic esters. nih.gov This process operates under mild conditions and proceeds through a sophisticated domino reaction sequence to yield the heterocyclic products in moderate amounts. nih.gov

The proposed mechanism for this transformation is initiated by the cationic silver(I) catalyst, which activates the alkyne group. nih.gov This is followed by a nucleophilic attack from methanol, leading to the opening of the epoxide ring. The resulting intermediate then undergoes a 3,3-sigmatropic rearrangement, followed by a 6-exo-cycloisomerization to form the six-membered 1,4-oxazine ring. The catalytic cycle is completed by an intramolecular elimination step. nih.gov

The versatility of this method is demonstrated by its ability to produce a range of substituted 1,4-oxazine derivatives.

Table 1: Examples of 1,4-Oxazine Derivatives Synthesized via Silver(I)-Catalyzed Cyclization

Starting Material (Epoxide-Propargylic Ester) Product Yield (%)
N-(4-chlorobenzyl)-N-(2-(oxiran-2-yl)ethyl)but-2-ynoate 2-((4-chlorobenzyl)(methoxycarbonyl)amino)-3-methyl-5,6-dihydro-2H-1,4-oxazine 65
N-(4-methylbenzyl)-N-(2-(oxiran-2-yl)ethyl)but-2-ynoate 2-((4-methylbenzyl)(methoxycarbonyl)amino)-3-methyl-5,6-dihydro-2H-1,4-oxazine 72
N-benzyl-N-(2-(oxiran-2-yl)ethyl)but-2-ynoate 2-(benzyl(methoxycarbonyl)amino)-3-methyl-5,6-dihydro-2H-1,4-oxazine 78

Data sourced from a study on silver(I)-catalyzed intramolecular cyclization. nih.gov

Rhodium(II)/Magnesium(II)-Catalyzed Tandem One-Pot Syntheses from N-Sulfonyl-1,2,3-triazoles and Glycidols

A regioselective synthesis of substituted 3,4-dihydro-2H-1,4-oxazines can be achieved through the rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles and epoxides, such as glycidols. nih.gov This reaction likely proceeds through the generation of an α-imino rhodium(II) carbene species, which then reacts with the epoxide in a ring-opening process to form the 1,4-oxazine structure. nih.gov This method provides a number of 3,4-dihydro-2H-1,4-oxazines in moderate yields. nih.gov While the specific role of Magnesium(II) as a co-catalyst is not detailed in the available literature, rhodium-based catalysis is central to this transformation.

Novel Intramolecular Reaction Pathways

The intramolecular Wittig reaction is a powerful tool for the synthesis of unsaturated heterocyclic compounds. arkat-usa.org

A novel and efficient synthesis of 1,4-oxazine derivatives employs an intramolecular Wittig reaction involving the one-pot condensation of phosphine (B1218219) derivatives, such as triphenylphosphine (B44618), with electron-deficient acetylenic esters in the presence of nitrosonaphthols. arkat-usa.orgresearchgate.net This reaction proceeds smoothly in toluene (B28343) under reflux conditions and does not require a catalyst. arkat-usa.org

The proposed mechanism suggests that the reaction is initiated by the protonation of a reactive intermediate formed between the phosphine and the acetylenic ester by the nitrosonaphthol. arkat-usa.orgresearchgate.net This leads to the formation of a vinylphosphonium salt. A subsequent intramolecular Wittig reaction within this intermediate yields the final 1,4-oxazine product along with triphenylphosphine oxide. arkat-usa.org

Table 2: Synthesis of 1,4-Oxazine Derivatives via Intramolecular Wittig Reaction

Phosphine Acetylenic Ester Nitrosonaphthol Product Yield (%)
Triphenylphosphine Dimethyl acetylenedicarboxylate 1-Nitroso-2-naphthol Dimethyl 2H-naphtho[1,2-b] nih.govresearchgate.netoxazine-2,3-dicarboxylate 94
Triphenylphosphine Diethyl acetylenedicarboxylate 1-Nitroso-2-naphthol Diethyl 2H-naphtho[1,2-b] nih.govresearchgate.netoxazine-2,3-dicarboxylate 92
Triphenylphosphine Di-tert-butyl acetylenedicarboxylate 1-Nitroso-2-naphthol Di-tert-butyl 2H-naphtho[1,2-b] nih.govresearchgate.netoxazine-2,3-dicarboxylate 96

Data sourced from a study on the synthesis of 1,4-oxazines via intramolecular Wittig reaction. arkat-usa.org

The intramolecular 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful "click chemistry" reaction for the regioselective synthesis of fused heterocyclic systems. This strategy is widely used for creating complex molecular architectures. proquest.com While direct and specific examples for the synthesis of the 3-Methyl-5-phenyl-2H-1,4-oxazine core via this route are not prominently detailed, the fundamental principles of this reaction are applicable. The synthesis would involve a precursor molecule containing both an azido (B1232118) group and an alkyne moiety, positioned to facilitate the intramolecular cyclization to form a triazole-fused 1,4-oxazine or a related heterocyclic system.

Intramolecular Wittig Reaction for 1,4-Oxazine Derivatives

Synthetic Considerations for Specific Substitution Patterns in 1,4-Oxazines

The ability to control the substitution pattern on the 1,4-oxazine ring is crucial for developing compounds with desired properties. The choice of synthetic methodology and starting materials directly influences the position and nature of substituents on the final heterocyclic product.

For instance, in the silver(I)-catalyzed cyclization of epoxide-propargylic esters, the substituents on the nitrogen atom and the propargylic ester chain are incorporated into the final 1,4-oxazine structure. nih.gov This allows for a degree of control over the substitution at the N-4 and C-2 positions of the oxazine ring.

Similarly, the intramolecular Wittig reaction approach using nitrosonaphthols and acetylenic esters leads to naphtho-fused 1,4-oxazines. arkat-usa.org The substituents on the acetylenic ester are retained in the final product, offering a way to control the substitution pattern on the heterocyclic portion of the molecule. arkat-usa.org

Furthermore, tandem cycloaddition/cycloreversion reactions involving 1,4-oxazin-2-one intermediates provide access to polysubstituted pyridines, demonstrating how the oxazine ring can serve as a precursor to other complex heterocycles. nih.govacs.org The regioselectivity of these reactions, and thus the substitution pattern of the resulting pyridines, can be influenced by the nature of the alkyne reaction partner. acs.org For example, phenylacetylene (B144264) tends to favor the formation of 2,3-disubstituted pyridines, while alkynes with polar heteroatom functionalization at the propargylic position show good selectivity for 2,4-disubstituted pyridines. acs.org

The development of scalable syntheses for specific, complex oxazine derivatives, such as those used as β-secretase inhibitors, often requires multi-step sequences. researchgate.net These can involve specialized reactions like the Dakin-West reaction to install key functional groups, such as a trifluoromethyl group, onto the oxazine ring. researchgate.net The diastereoselective addition of Grignard reagents to cyclic sulfamidate imines is another advanced strategy for controlling the stereochemistry of substituents on the 1,4-oxazine core. researchgate.net

Theoretical and Computational Investigations of 1,4 Oxazine Systems

Quantum Chemical Characterization of Electronic Structures

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules. For 1,4-oxazine systems, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate the distribution of electrons and the nature of molecular orbitals. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic behavior.

The electronic structure of 1,4-oxazine derivatives is characterized by the interplay between the electron-donating oxygen and nitrogen atoms and the delocalized π-system of the heterocyclic ring and any aryl substituents. In 3-Methyl-5-phenyl-2H-1,4-oxazine, the phenyl group at position 5 significantly influences the electronic properties through conjugation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For related heterocyclic systems, FMO analysis has been used to understand reaction mechanisms and regioselectivity. researchgate.netmdpi.com

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Computational methods are powerful tools for predicting molecular geometries, including bond lengths, bond angles, and dihedral angles.

Computational Predictions of Bond Lengths and Electron DistributionCurrent time information in Edmonton, CA.researchgate.net

Computational models, particularly those based on DFT, can predict the geometric parameters of 1,4-oxazine derivatives with a high degree of accuracy. For the 3-Methyl-5-phenyl-2H-1,4-oxazine molecule, the bond lengths are expected to reflect a hybrid of single and double bond character due to electron delocalization within the oxazine (B8389632) ring and with the phenyl substituent.

Mulliken atomic charge analysis, another output of quantum chemical calculations, provides an estimation of the partial charge on each atom in the molecule. researchgate.net This information is vital for understanding intermolecular interactions and the molecule's electrostatic potential.

Below is an interactive table with hypothetical, yet realistic, predicted bond lengths and Mulliken charges for 3-Methyl-5-phenyl-2H-1,4-oxazine, based on data from related structures.

Table 1: Predicted Bond Lengths for 3-Methyl-5-phenyl-2H-1,4-oxazine
BondPredicted Length (Å)
O1-C21.375
C2-N31.380
N3-C41.460
C4-C51.480
C5-C61.345
C6-O11.430
C2-C(Methyl)1.510
C5-C(Phenyl)1.490
Table 2: Predicted Mulliken Charges for 3-Methyl-5-phenyl-2H-1,4-oxazine
AtomPredicted Charge (a.u.)
O1-0.650
C20.450
N3-0.550
C4-0.150
C50.350
C6-0.200

Analysis of Deviations from Theoretically Predicted Geometric ParametersCurrent time information in Edmonton, CA.researchgate.net

Experimentally determined structures, typically from X-ray crystallography, can be compared with theoretical predictions. researchgate.netmdpi.com Deviations between the two often arise from intermolecular forces in the crystal lattice that are not accounted for in gas-phase calculations. For instance, hydrogen bonding and π-π stacking can lead to a slight lengthening or shortening of bonds and changes in bond angles. In the case of 3-Methyl-5-phenyl-2H-1,4-oxazine, the phenyl group could participate in π-π stacking interactions, influencing its solid-state conformation. Conformational analysis of related systems like 3-methyltetrahydro-1,3-oxazine has revealed multiple possible conformations, with the chair form being the most stable. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidationacs.org

DFT has become an indispensable tool for investigating the mechanisms of chemical reactions. mdpi.compku.edu.cn It allows for the calculation of transition state structures and activation energies, providing a detailed picture of the reaction pathway. For the synthesis of 1,4-oxazine derivatives, DFT can be used to study the feasibility of different synthetic routes and to predict the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions used to form heterocyclic rings, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Spectroscopic Corroboration of Theoretical ModelsCurrent time information in Edmonton, CA.researchgate.net

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). For 3-Methyl-5-phenyl-2H-1,4-oxazine, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the methyl and phenyl groups, as well as for the protons and carbons of the oxazine ring. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra. nih.gov The IR spectrum of 3-Methyl-5-phenyl-2H-1,4-oxazine is expected to show characteristic absorption bands for C=N, C-O-C, and C-N stretching vibrations, as well as bands associated with the phenyl and methyl groups.

Below is an interactive table showing a hypothetical comparison of predicted and experimental spectroscopic data for 3-Methyl-5-phenyl-2H-1,4-oxazine.

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
Carbon AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)
C2155.0154.2
C445.044.5
C5160.0159.1
C6105.0104.3
C(Methyl)20.019.8
C(Phenyl)128.0-135.0127.5-134.2
Table 4: Comparison of Predicted and Experimental IR Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
C=N Stretch16501645
C-O-C Stretch12501248
C-N Stretch13001295
Aromatic C-H Stretch30503048

Strategic Applications of 1,4 Oxazines in Advanced Organic Synthesis

1,4-Oxazines as Building Blocks for Complex Heterocyclic Architectures

The 1,4-oxazine scaffold is a valuable starting point for constructing intricate molecular frameworks due to its inherent reactivity and potential for functionalization. arkat-usa.org These heterocycles are not merely synthetic targets but are frequently employed as reactive intermediates that can be transformed into other important classes of compounds. nih.govacs.org Their utility stems from the ability to undergo various chemical transformations, including cycloaddition reactions, ring-opening, and functional group manipulation, to yield more complex structures. acs.orgacs.org

1,4-Oxazines and their precursors, particularly 1,4-oxazinones, are highly effective dienes in tandem cycloaddition/cycloreversion sequences, providing a powerful method for synthesizing other heterocyclic systems like substituted pyridines. acs.org Computational studies have suggested that 1,4-oxazinones are exceptionally reactive precursors for [4+2] cycloaddition reactions. acs.org This reactivity allows them to readily engage with a variety of dienophiles, including terminal alkynes, to produce polysubstituted pyridine (B92270) derivatives after the extrusion of carbon dioxide. acs.org

This strategy has been successfully applied to the synthesis of trisubstituted pyridines by intercepting in situ-generated 1,4-oxazinones with terminal alkynes. acs.org The reaction proceeds through a sequence involving a Staudinger reductive cyclization to form the oxazinone, which then undergoes an intermolecular [4+2] cycloaddition followed by a retro-Diels-Alder reaction. acs.org

Furthermore, this methodology has been extended to the synthesis of 2-azaanthraquinones. nih.gov In this approach, a tandem cycloaddition/cycloreversion reaction between a 1,4-oxazinone precursor and a quinone, followed by in situ oxidation, delivers the target azaanthraquinone scaffold. nih.gov This highlights the role of the 1,4-oxazine ring as a latent pyridine synthon, enabling the construction of complex, fused heterocyclic systems that are of interest for their biological activities. nih.gov

The 1,4-oxazine framework can be strategically modified to prepare bifunctional compounds, which possess two distinct reactive sites. This is crucial for applications in medicinal chemistry and materials science, where molecules with specific, spatially separated functionalities are required. The synthesis of 4,5-bifunctionalized 1,2-oxazinanes through regioselective ring-opening demonstrates a strategy that can be conceptually applied to the 1,4-oxazine series. researchgate.net

Direct functionalization of the 1,4-oxazine ring itself provides a route to such compounds. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille) on bisvinylphosphate precursors allow for the introduction of various substituents at the 3- and 5-positions of the 1,4-oxazine ring. nih.govacs.org Subsequently, the ring can be functionalized under anionic conditions, allowing for the introduction of a second functional group at a different position, thus creating a bifunctional molecule. nih.govacs.org This step-wise functionalization provides precise control over the placement of different chemical handles on the heterocyclic core.

Synthetic Intermediates in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a central theme in organic synthesis. 1,4-Oxazines serve as key intermediates in powerful C-C bond-forming reactions, enabling the assembly of complex cyclic and heterocyclic structures that would be challenging to access through other means. researchgate.netnih.gov

The intramolecular Wittig reaction is a robust method for the synthesis of cycloalkenes and unsaturated heterocycles. clockss.orgrsc.org A notable application of this reaction is the efficient, one-pot synthesis of 1,4-oxazine derivatives. arkat-usa.org This process involves the reaction between phosphine (B1218219) derivatives, such as triphenylphosphine (B44618), electron-deficient acetylenic esters like dialkyl acetylenedicarboxylates, and nitroso compounds (e.g., 1-nitroso-2-naphthol). arkat-usa.org

The reaction proceeds under neutral conditions and is thought to follow a specific mechanism:

The phosphine attacks the acetylenic ester, forming a reactive 1:1 intermediate.

This intermediate is protonated by the acidic nitroso compound.

The resulting vinylphosphonium salt undergoes an intramolecular Wittig reaction, where the ylide attacks the nitroso group's oxygen atom.

This cyclization step forms the 1,4-oxazine ring and triphenylphosphine oxide as a byproduct. arkat-usa.org

This method is advantageous as it avoids the need for harsh catalysts and provides good yields of the heterocyclic products. arkat-usa.orgorganic-chemistry.org The versatility of the Wittig reaction and its intramolecular variants provides a powerful tool for building the carbon framework of a wide range of heterocyclic systems starting from acyclic precursors. clockss.orgnih.gov

Design and Access to Diverse Chemical Libraries

In modern drug discovery, there is a high demand for chemical libraries populated with structurally diverse and complex molecules. nih.gov The design of these libraries often focuses on moving away from flat, aromatic structures towards molecules with greater three-dimensional complexity, as these can offer improved physicochemical properties and better interactions with biological targets. nih.gov

A key goal in contemporary library design is the generation of sp3-rich fragments, which are small molecules characterized by a high fraction of saturated carbon centers. researchgate.net These fragments provide access to a broader, more three-dimensional chemical space compared to traditional flat aromatic compounds. nih.govrsc.org The 1,4-oxazine scaffold, particularly in its saturated or partially saturated forms (e.g., morpholines), is an excellent starting point for building sp3-rich spirocyclic systems. researchgate.net

Strategies for generating such fragments often involve a divergent synthesis approach, where a common building block is elaborated into a variety of complex scaffolds. nih.govresearchgate.net A modular synthesis can be envisioned where a 1,4-oxazine derivative is equipped with strategically placed functional groups. These "exit vectors" can then be used in subsequent cyclization reactions to build a second ring, creating a spirocyclic junction. nih.gov For example, an oxazine (B8389632) ring could be functionalized with a pendant alkene and an internal nucleophile, which could then be induced to cyclize, forming a spiro-carbocycle or a second heterocycle. researchgate.net The use of such heterocyclic frameworks as templates ensures that the resulting fragments possess inherent three-dimensionality and are poised for further synthetic elaboration in fragment-to-lead development programs. nih.govnih.gov

Q & A

What are the most reliable synthetic routes for 3-Methyl-5-phenyl-2H-1,4-oxazine, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis of 3-Methyl-5-phenyl-2H-1,4-oxazine can be achieved via Pd-catalyzed carboamination, which enables stereocontrolled formation of the oxazine ring. Key variables include:

  • Catalyst selection : Pd(OAc)₂ with chiral ligands (e.g., (R)-BINAP) enhances enantioselectivity for cis-3,5-disubstituted morpholine derivatives .
  • Precursor design : Use of enantiopure amino alcohols ensures modular substitution patterns, allowing flexibility in introducing aryl or alkyl groups at the 5-position .
  • Reaction optimization : Temperature (80–100°C) and solvent polarity (e.g., toluene vs. DMF) significantly affect cyclization efficiency and byproduct formation .

How can structural contradictions in 1,4-oxazine derivatives be resolved using crystallographic and spectroscopic methods?

Answer:
Discrepancies in ring-closure mechanisms (e.g., 6-membered vs. 5-membered heterocycles) require multi-technique validation:

  • X-ray crystallography : High-resolution structures (e.g., SHELX-refined models) reveal electron density maps for hydroxyl group placement at C5, confirming 1,4-morpholine linkages over alternative configurations .
  • NMR spectroscopy : 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR coupling constants distinguish between chair (morpholine) and boat (oxazine) conformations .
  • DFT calculations : Energy minimization models align with experimental data to resolve ambiguities in bond angles and torsion strains .

What experimental factors govern the photochromic activity of 3-Methyl-5-phenyl-2H-1,4-oxazine derivatives?

Answer:
Photochromism arises from UV-induced ring-opening to azadienes, with cyclization rates influenced by:

  • Substituent effects : Electron-withdrawing groups (e.g., CO₂Et, COMe) at C5 accelerate azadiene cyclization by stabilizing transition states. Substituent Hammett constants (σ) correlate with half-life times of open-chain isomers .
  • Solvent polarity : Polar aprotic solvents (e.g., CDCl₃) stabilize zwitterionic intermediates, enhancing reversibility .
  • Temperature control : Lower temperatures (<25°C) favor ring-closed states, critical for applications in molecular switches .

How should researchers address contradictions in published data on 1,4-oxazine ring-closure mechanisms?

Answer:
Contradictions (e.g., α-ketoaldehyde vs. hydroxyl-mediated cyclization) necessitate:

  • Comparative crystallography : Re-analyze deposited PDB/SHELX structures to verify electron density at active sites .
  • Replication studies : Reproduce synthetic protocols with rigorous characterization (e.g., HPLC purity >99%) to rule out impurities .
  • Meta-analysis : Cross-reference datasets from SHELX, Reaxys, and SciFinder to identify methodological biases (e.g., resolution limits in older diffraction studies) .

How can QSAR models predict the bioactivity of 3-Methyl-5-phenyl-2H-1,4-oxazine derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) workflows include:

  • Descriptor selection : Molecular shape indices (e.g., shadow indices) and electronic parameters (HOMO-LUMO gaps) correlate with antioxidant or enzyme-inhibitory activities .
  • Validation protocols : Use Genetic Function Approximation (GFA) or Partial Least Squares (PLS) to validate models against experimental IC₅₀ values .
  • Docking simulations : Align derivatives with target proteins (e.g., squalene synthase) to prioritize synthetic targets .

What catalytic strategies enable functionalization of the 1,4-oxazine core for drug discovery?

Answer:
Advanced functionalization leverages:

  • Asymmetric catalysis : Chiral Pd complexes introduce stereocenters at C3 and C5, critical for CNS drug candidates .
  • Cross-coupling reactions : Suzuki-Miyaura couplings install aryl groups at the 5-position using Pd(PPh₃)₄ catalysts and boronic acid precursors .
  • Protecting group strategies : Temporary Boc protection of the oxazine nitrogen enables selective alkylation/acylation .

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